4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole
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Overview
Description
4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms
Preparation Methods
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl iodide under specific conditions to introduce the difluoroethyl group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to obtain the final product .
Chemical Reactions Analysis
4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of new biochemical probes or as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain targets, influencing its biological effects. The exact pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole can be compared with other similar compounds such as:
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole: This compound has a propoxymethyl group instead of an iodine atom, which may alter its reactivity and applications.
4-chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole: The isopropoxymethyl group provides different steric and electronic properties compared to the iodine atom.
4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid:
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which can participate in specific reactions and interactions.
Properties
Molecular Formula |
C5H4ClF2IN2 |
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Molecular Weight |
292.45 g/mol |
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-iodopyrazole |
InChI |
InChI=1S/C5H4ClF2IN2/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2 |
InChI Key |
SRFKHICONIFYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)Cl |
Origin of Product |
United States |
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